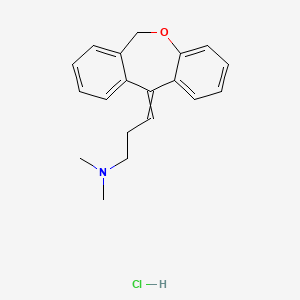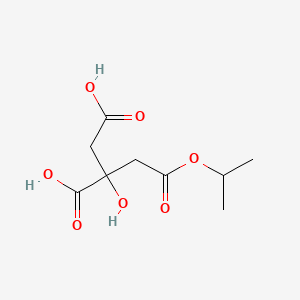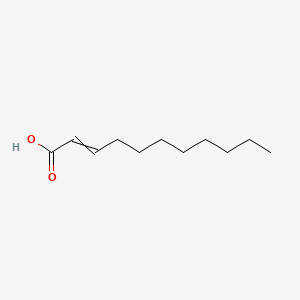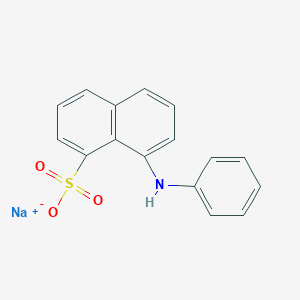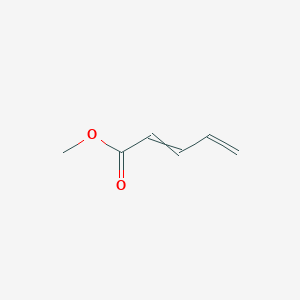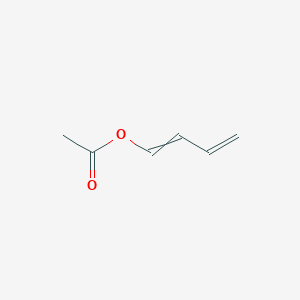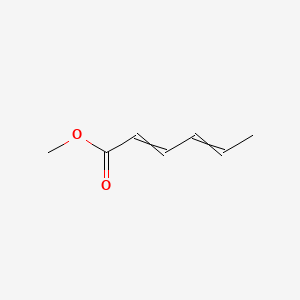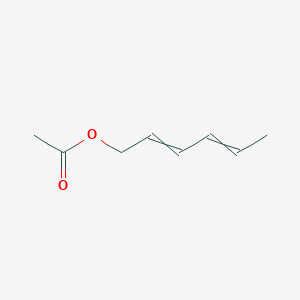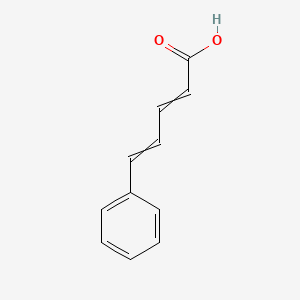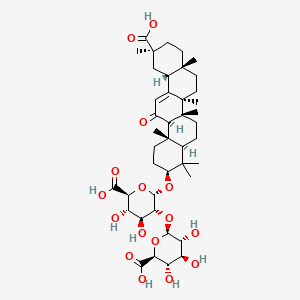
Glycyrrhizic acid
Übersicht
Beschreibung
Glycyrrhizic acid is an anti-inflammatory triterpene glycoside extracted from the licorice root. Inside the body, it can be metabolized to glycyrrhetinic acid which inhibits the 11-beta-hydroxysteroid dehydrogenase and some other enzymes related to the corticosteroid metabolism .
Synthesis Analysis
This compound can be synthesized in different ways. One of the main ways is the synthesis of the amide derivatives of this compound and the main ways to synthesize the glycyrrhitinic acid derivatives . Another method involves the gene expression and regulation of GA biosynthesis in G. uralensis, which provides a theoretical basis for the synthesis of GA via synthetic biology .Molecular Structure Analysis
The structure-activity relationship of this compound and glycyrrhetinic acid has been studied extensively. This compound and glycyrrhetinic acid are the most important active ingredients in licorice. Both GL and GA have pharmacological effects against tumors, inflammation, viral infection, liver diseases, neurological diseases, and metabolic diseases .Chemical Reactions Analysis
This compound shows a series of antitumor-related activities, such as broad-spectrum anticancer ability, resistance to the tissue toxicity caused by chemotherapy and radiation, anti-multidrug resistance mechanisms .Physical and Chemical Properties Analysis
This compound forms a single uniform layer of about 3.5 nm in the concentration regime of 0.04 to 4 mM, when added to water without a buffer solution (pH 4–5) . It is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics .Wissenschaftliche Forschungsanwendungen
Multifunctional Drug Carrier
Glycyrrhizic acid (GA) is primarily recognized for its role in enhancing the activity of other drugs. This is attributed to its amphiphilic nature, allowing it to form complexes with various lipophilic drugs. Its ability to integrate into lipid bilayers and affect membrane fluidity and permeability is considered a key factor in its therapeutic activities, suggesting its potential as a drug delivery system (Selyutina & Polyakov, 2019).
Neuroprotective Effects
GA has shown promise in neuroprotection, specifically in guarding against glutamate-induced excitotoxicity in rat primary neuronal cultures and hippocampal slices. It appears to function by suppressing glutamate-induced apoptosis, inhibiting Ca(2+) influx through NMDA receptors, and reducing the activation of nuclear factor kappaB (NF-kappaB) (Cherng et al., 2006).
Anti-Angiogenic in Tumor Progression
GA has demonstrated anti-angiogenic properties, making it a potential therapeutic agent for cancer. It inhibits tumor growth and angiogenesis by reducing migration, invasion, and tube formation of endothelial cells. Its impact on reducing reactive oxygen species and ERK activation in endothelial cells underlines its potential as an anti-cancer agent (Kim et al., 2013).
Antiviral Activity
GA exhibits significant antiviral properties, making it useful in treating various diseases such as hepatitis, bronchitis, AIDS, and some cancers. Its mechanism includes inhibiting the proliferation of viruses like HIV and HBV, showing promise in clinical applications (Sun et al., 2019).
Hepatoprotective Effects
GA's role in liver disease treatment is notable. It acts as an anti-inflammatory, antiviral, and antiallergic drug, influencing various pharmacological actions like inhibition of hepatic apoptosis and necrosis. Its broad range of activities positions it as a potential drug for liver disease treatment and other conditions (Li et al., 2014).
Immunoregulatory and Anti-Asthmatic Effects
GA's immunoregulatory effects are significant in treating allergic asthma. It regulates Th1/Th2 cytokines and enhances CD4(+)CD25(+)Foxp3+ regulatory T cells in mice, demonstrating its potential in asthma therapy (Ma et al., 2013).
Chemical Modification for New Bioactive Compounds
Chemical modifications of GA have led to the creation of new bioactive compounds with varied pharmacological properties, including anti-inflammatory, anti-ulcer, anti-allergic, and anti-tumor effects. This research paves the way for novel therapeutic agents derived from GA (Baltina, 2003).
Potential in Neurological Disorders
GA's inhibition of HMGB1, a protein involved in various inflammatory diseases, suggests its therapeutic potential in neurological disorders. It could be a promising alternative for treating conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's, Parkinson's, and Multiple Sclerosis (Paudel et al., 2020).
Influence on Cell Membrane Properties
GA influences the permeability and elasticity of cell membranes, crucial for drug delivery. Its ability to alter these properties at even micromolar concentrations provides insight into its mechanism of action at the cellular level (Selyutina et al., 2016).
Therapeutic Effects Overview
GA's wide range of therapeutic effects, including anti-inflammatory, anti-diabetic, antioxidant, anti-tumor, antimicrobial, and anti-viral properties, make it an important compound in various medical applications. Its effect on metabolic syndrome, tumorigenesis, microbial and viral infections, and inflammation highlights its versatility in medicine (Ming & Yin, 2013).
Wirkmechanismus
Zukünftige Richtungen
Recent studies postulated that glycyrrhizic acid nanoparticles (GANPs) can be a promising strategy for the treatment of Severe Acute Respiratory Syndrome CoronaVirus 2 (SARS-CoV-2) infections . Further studies on the use of this compound in the treatment of COVID-19 with comorbid liver injury and its mechanism are still needed .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53956-04-0, 132215-36-2 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


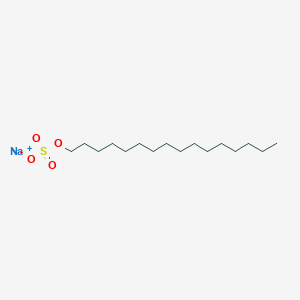


![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B7820709.png)

